

Application Notes: Mangafodipir Trisodium in Perfusion Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

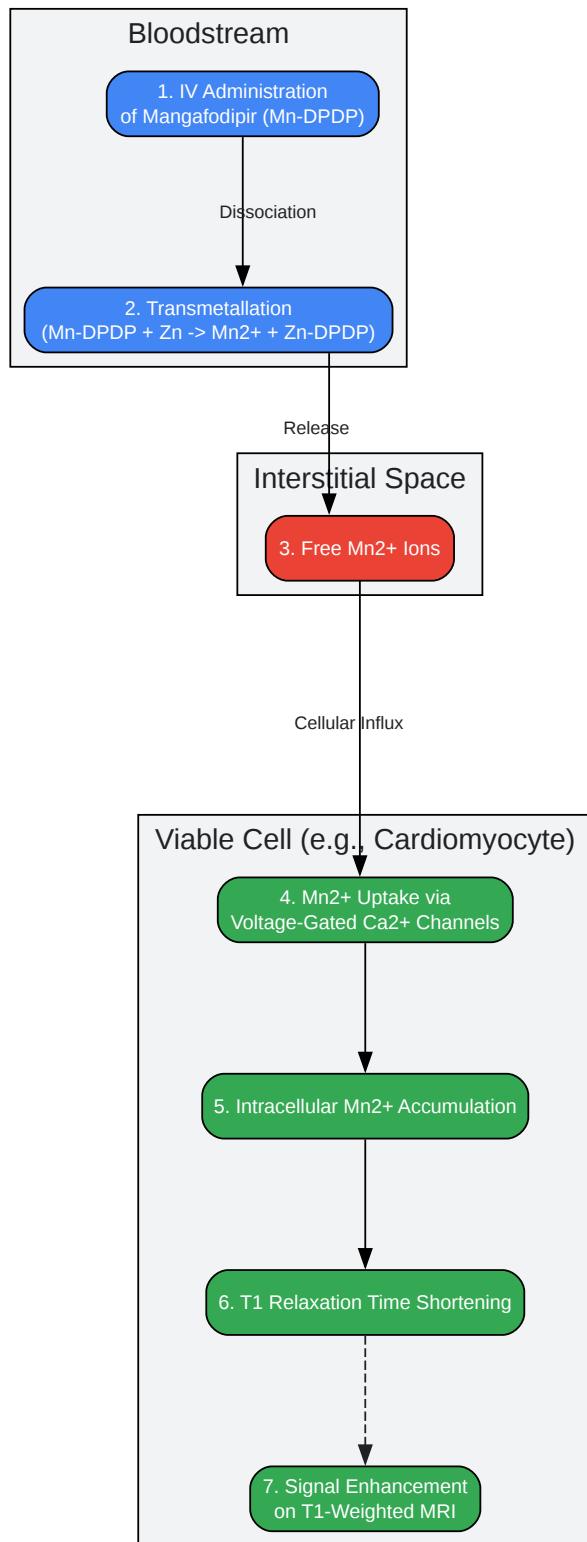
Compound Name: *Mangafodipir Trisodium*

Cat. No.: *B1662857*

[Get Quote](#)

Introduction

Mangafodipir trisodium (formerly marketed as Teslascan™) is a manganese-based paramagnetic contrast agent developed for magnetic resonance imaging (MRI).^{[1][2]} It is a chelate complex formed between the paramagnetic metal ion manganese (Mn²⁺) and the ligand fodipir (dipyridoxyl diphosphate, DPDP).^{[3][4]} Historically, it was approved for enhancing T1-weighted images for the detection and characterization of lesions in the liver and pancreas.^{[4][5]} Although withdrawn from the market for commercial reasons, there is renewed interest in mangafodipir for its unique mechanism of action, which allows for the assessment of cellular viability and calcium channel activity, particularly in myocardial perfusion and viability studies.^{[1][5][6]} Unlike traditional gadolinium-based extracellular agents that highlight fibrosis or scarring, mangafodipir provides intracellular contrast in viable, functioning cells.^[7]


Mechanism of Action

The contrast-enhancing effect of **mangafodipir trisodium** is a multi-step biological process. Following intravenous administration, the mangafodipir complex undergoes transmetallation in the plasma, primarily with zinc (Zn²⁺), which releases the paramagnetic Mn²⁺ ions.^{[4][6]} These liberated Mn²⁺ ions are then taken up by viable cells, such as hepatocytes and cardiomyocytes, through voltage-gated calcium channels.^{[5][6][8]}

Once inside the cell, the Mn²⁺ ions significantly shorten the longitudinal (T1) relaxation time of water protons in their vicinity. This T1 shortening effect leads to a substantial increase in signal intensity (brightness) on T1-weighted MRI scans.^{[3][9]} Tissues with high cellular function and

intact calcium channels will accumulate more manganese and therefore appear brighter. Conversely, abnormal or cancerous tissues with compromised cellular function exhibit minimal or no manganese uptake, resulting in a high degree of contrast between healthy and pathological tissue.^{[4][9]}

Mechanism of Action of Mangafodipir Trisodium

[Click to download full resolution via product page](#)

Caption: Mechanism of **Mangafodipir Trisodium** as an MRI contrast agent.

Quantitative Data Summary

The administration and imaging parameters for **mangafodipir trisodium** can vary based on the clinical or research application.

Table 1: Dosage and Administration Protocols

Application	Subject	Recommended Dosage (µmol/kg)	Administration Details	Citation(s)
Liver Lesion Detection	Human Adult	5	Intravenous injection over ~1 minute.	[3][10]
Pancreatic Lesion Detection	Human Adult	10	Intravenous infusion at 2-3 mL/min.	[11]
Myocardial Viability	Human Adult	5	Intravenous injection.	[12]

| Myocardial T1 Mapping | Rat | 22 - 44 | Intravenous injection. | [8] |

Table 2: MRI Acquisition Parameters & Timing

Application	Field Strength (T)	MRI Sequence	Imaging Time Points	Citation(s)
Liver Imaging	0.5 - 2.0	T1-Weighted Gradient Echo (GRE)	Pre-contrast, then 15-20 min post-infusion.	[13][14]
Pancreas Imaging	1.5	T1-Weighted GRE	Pre-contrast, then ~30 min post-infusion.	[11]
Myocardial T1 Mapping	7.0	T1 Mapping	Pre-contrast, then dynamically up to 60 min post-injection.	[8]

| Myocardial Uptake Rate | Not Specified | T1 Mapping, Saturation Recovery T1 | Dynamically up to 60-90 min post-injection. ||[12] |

Table 3: Key Perfusion and T1 Relaxation Effects

Study/Application	Dosage ($\mu\text{mol/kg}$)	Key Quantitative Findings	Citation(s)
Healthy Liver Enhancement	Not Specified	Signal intensity increases within 1-3 minutes; steady-state enhancement in 5-10 minutes.	[3]
Myocardial T1 Shortening	22	$8.5 \pm 4.2\%$ T1 shortening at 20 minutes.	[8]
Myocardial T1 Shortening	44	$12.8 \pm 3.4\%$ T1 shortening at 20 minutes, increasing to $15.0 \pm 2.9\%$ at 40 minutes.	[8]

| Liver/Pancreas Enhancement | 5 - 10 | Near-maximal enhancement observed 15-20 minutes post-administration, lasting for ~4 hours. ||[\[13\]](#) |

Experimental Protocols

The following provides a generalized protocol for performing a mangafodipir-enhanced perfusion or viability study. This protocol should be adapted based on the specific research question, subject (human or animal), and available imaging equipment.

Protocol 1: Mangafodipir-Enhanced MRI for Tissue Viability

1.0 Subject Preparation & Screening

- 1.1: Screen subjects for contraindications, including known hypersensitivity to manganese or fodipir.[\[3\]](#)
- 1.2: Obtain informed consent in accordance with local ethical committee guidelines.
- 1.3: Establish secure peripheral intravenous (IV) access for contrast administration.
- 1.4: Position the subject within the MRI scanner and affix the appropriate receiver coil over the region of interest (e.g., cardiac coil, abdominal coil).

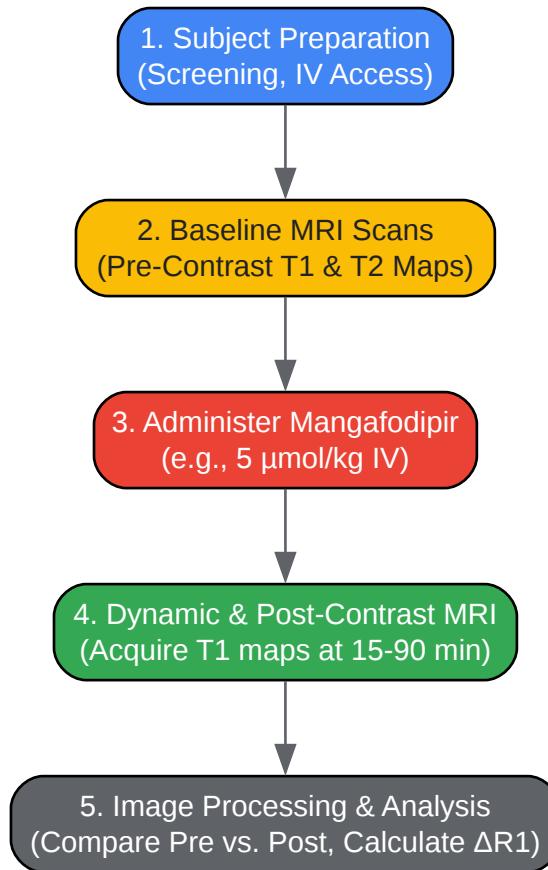
2.0 Baseline (Pre-Contrast) Imaging

- 2.1: Acquire localizer scans to plan subsequent imaging sequences.
- 2.2: Perform T1-weighted sequences (e.g., Gradient Recalled Echo) of the region of interest. For quantitative studies, acquire baseline T1 maps.
- 2.3: Acquire T2-weighted sequences as needed for anatomical reference and detection of edema.

3.0 Contrast Agent Administration

- 3.1: Prepare a sterile syringe with **mangafodipir trisodium** at the target dose (e.g., 5 $\mu\text{mol}/\text{kg}$).[\[3\]](#)[\[12\]](#)

- 3.2: Administer the agent via the established IV line. For liver imaging, a slow infusion of 2-3 mL/min is recommended.[13] For bolus applications, injection over approximately one minute is common.[3]


4.0 Post-Contrast Imaging

- 4.1: Immediately following administration, begin dynamic T1-weighted imaging or T1 mapping to capture the perfusion phase and measure the rate of uptake.
- 4.2: Acquire the primary post-contrast T1-weighted images at the optimal time for tissue enhancement, typically 15-30 minutes after the start of the infusion.[11][14]
- 4.3: Imaging can be extended for up to 4 hours, as enhancement of the liver and pancreas remains near-maximal during this period. Lesion-related enhancement may be detectable for up to 24 hours.[13]

5.0 Image Analysis

- 5.1 Qualitative Analysis: Visually compare the signal intensity of the target tissue on pre- and post-contrast T1-weighted images. Identify areas of non-enhancement, which may correspond to lesions or non-viable tissue.
- 5.2 Quantitative Analysis: If T1 maps were acquired, calculate the pixel-wise change in T1 values ($\Delta T1$) or relaxation rates ($\Delta R1$, where $R1=1/T1$) between baseline and post-contrast scans. This provides a quantitative measure of manganese uptake and tissue viability.

Experimental Workflow for Mangafodipir-Enhanced MRI

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mangafodipir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ictargets.com [ictargets.com]

- 6. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manganese-enhanced MRI of the myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manganese-Enhanced T1 Mapping in the Myocardium of Normal and Infarcted Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mangafodipir | C22H30MnN4O14P2 | CID 76967443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of mangafodipir trisodium (MnDPDP) injection for hepatic MRI in adults: results of the U.S. multicenter phase III clinical trials (safety) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mangafodipir trisodium-enhanced magnetic resonance imaging for evaluation of pancreatic mass and mass-like lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Efficacy and safety of mangafodipir trisodium (MnDPDP) injection for hepatic MRI in adults: results of the U.S. Multicenter phase III clinical trials. Efficacy of early imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Mangafodipir Trisodium in Perfusion Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1662857#mangafodipir-trisodium-use-in-perfusion-imaging-studies\]](https://www.benchchem.com/product/b1662857#mangafodipir-trisodium-use-in-perfusion-imaging-studies)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com